Dienogest Sulfate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₂₀H₂₅NO₅S |
|---|---|
Molecular Weight |
381.48 |
Synonyms |
(17α)-17-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile 17-Sulfate; |
Origin of Product |
United States |
Dienogest Sulfate: Formation, Metabolism, and Analytical Characterization
Dienogest (B1670515) Core Chemical Structure and Stereochemistry
Dienogest, chemically known as 17α-cyanomethyl-17β-hydroxy-estra-4,9-dien-3-one, is a synthetic steroid derived from 19-nortestosterone. researchgate.netnih.govnih.govjuniperpublishers.com Its structure is distinguished by specific modifications to the steroid nucleus that confer a unique pharmacological profile.
Table 1: Key Structural Features of Dienogest
| Feature | Description |
| IUPAC Name | 2-[(8S,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile wikipedia.org |
| Molecular Formula | C₂₀H₂₅NO₂ wikipedia.orghres.caabcam.com |
| Molar Mass | 311.43 g/mol wikipedia.orghres.ca |
| Core Structure | Estrane steroid nucleus wikipedia.orgnih.gov |
Dienogest is classified as a fourth-generation progestin and a derivative of 19-nortestosterone. researchgate.netjuniperpublishers.comnih.gov Unlike many other progestins in this family that possess an ethinyl group at the C17α position, dienogest is characterized by a cyanomethyl group (-CH₂CN) at this position. researchgate.netnih.govwikipedia.orgnih.gov This substitution is pivotal to its distinct biological activity. The absence of the ethinyl group is thought to contribute to fewer hepatic effects compared to other C-19 nortestosterone derivatives. nih.govebi.ac.uk The cyanomethyl group is also responsible for the compound's antiandrogenic properties, a feature not common among 19-nortestosterone derivatives. wikipedia.orgwikipedia.org
The steroidal framework of dienogest contains multiple chiral centers, also known as asymmetric carbons. These centers, inherent to the complex ring structure of steroids, result in numerous possible stereoisomers. The specific spatial arrangement of substituents at these chiral carbons is crucial for the molecule's biological activity. The defined stereochemistry of dienogest, as indicated by its systematic IUPAC name, is essential for its selective interaction with progesterone (B1679170) receptors. wikipedia.org Due to the presence of these chiral centers and the lack of internal symmetry, dienogest is an optically active molecule.
Dienogest is often referred to as a "hybrid" progestogen because it combines structural and pharmacological properties of both 19-nortestosterone derivatives and progesterone derivatives. researchgate.netresearchgate.netnih.govncats.iopoliklinika-harni.hr While its core is from the 19-nortestosterone family, it exhibits properties more typical of progesterone derivatives, such as a notable lack of androgenic effects and, conversely, a significant antiandrogenic activity. researchgate.netnih.gov It demonstrates high progestational effects on the endometrium while having minimal impact on metabolic and cardiovascular systems. nih.govjuniperpublishers.com
Table 2: Hybrid Properties of Dienogest
| Property Source | Characteristic |
| 19-Nortestosterone Derivative | High oral bioavailability (>90%). researchgate.netnih.govjuniperpublishers.com |
| Short plasma half-life (approx. 10 hours). researchgate.netnih.govjuniperpublishers.com | |
| Strong endometrial efficacy. nih.gov | |
| Progesterone Derivative-like | Antiandrogenic activity. researchgate.netnih.gov |
| Lack of significant metabolic and cardiovascular effects. nih.govjuniperpublishers.com |
Established Synthetic Routes for Dienogest
The synthesis of dienogest can be achieved through various chemical pathways, often utilizing readily available steroid precursors.
A common and economically viable starting material for the synthesis of dienogest is estrone-3-methyl ether (EME). vulcanchem.comgoogle.com This pathway involves a series of chemical transformations to build the final dienogest molecule.
A described synthetic route from EME involves the following key stages: google.com
Ketal Formation : EME is reacted with an alcohol in the presence of an acid to protect the ketone at C17, forming a 3-methoxy-17,17-dialkoxy-estra-1,3,5-triene. vulcanchem.comgoogle.com
Partial Reduction (Birch Reduction) : The aromatic A-ring of the resulting product is subjected to partial reduction. vulcanchem.comgoogle.com
Hydrolysis : The intermediate is treated with a mild acid to remove the ketal protection, yielding 3-methoxy-estra-2,5(10)-dien-17-one. vulcanchem.comgoogle.com
Cyanomethylation : The ketone at C17 is reacted with cyanomethyl lithium to introduce the characteristic cyanomethyl group. vulcanchem.comgoogle.comvulcanchem.com
Further Steps : Subsequent reactions, including treatment with oxalic acid and pyridinium (B92312) tribromide, lead to the final dienogest structure. google.com
Another synthetic approach, also starting from estrone-3-methyl ether, involves Birch reduction, followed by epoxidation at the C17 position, ring-opening of the epoxide with cyanide, hydrolysis of the methoxy (B1213986) group, and finally bromination/dehydrobromination to establish the correct double bond configuration. google.com
The Birch reduction is a critical step in the synthesis of dienogest from estrone (B1671321) derivatives. numberanalytics.commasterorganicchemistry.comnumberanalytics.com This reaction employs an alkali metal (like lithium or sodium) dissolved in liquid ammonia (B1221849) with an alcohol present. numberanalytics.comresearchgate.netslideshare.net Its primary function in this context is the partial reduction of the aromatic A-ring of the steroid precursor. numberanalytics.comresearchgate.net This transformation is fundamental for creating the diene system found in the final dienogest molecule. The Birch reduction was a key development in the synthesis of 19-norsteroids. nih.govresearchgate.netnih.govoncotarget.com The process converts the aromatic ring into a 1,4-cyclohexadiene (B1204751) structure, which is a crucial intermediate in forming the final ring system of dienogest. numberanalytics.commasterorganicchemistry.com
Chemical Synthesis and Structural Analysis of Dienogest Parent Compound
Established Synthetic Routes for Dienogest (B1670515)
Epoxidation and Cyanide Ring Opening
Synthesis via Estra-4,9-Diene-3,17-Dione Intermediates
A central challenge in this pathway is the selective reaction at the C17-ketone while the C3-ketone is present. To achieve this, the C3-ketone is temporarily "protected" by converting it into a less reactive functional group, a ketal. google.comslideshare.net Common protecting groups include ethylene (B1197577) glycol or 2,2-dimethyl-1,3-propanediol, which form a ketal that is stable under the basic conditions required for the subsequent epoxidation step. patsnap.com The use of 2,2-dimethyl-1,3-propylene glycol has been shown to offer superior stability compared to ethylene glycol ketals, leading to better yields in the epoxidation reaction. After the modifications at the C17 position are complete, the protecting group at C3 is removed through a deprotection step, typically involving acid-catalyzed hydrolysis, to regenerate the ketone. google.comgoogle.com Perchloric acid in acetonitrile (B52724) has been identified as an effective reagent for this deprotection and the concurrent isomerization of the double bond system.
Optimization of Synthetic Efficiency and Yield for Academic and Industrial Applications
The industrial production of dienogest necessitates a synthetic process that is not only efficient but also cost-effective and scalable. Research has focused on optimizing reaction conditions to maximize yield and purity while minimizing byproducts and hazardous reagents.
Key areas of optimization include:
Protecting Group Stability: The stability of the C3-ketone protecting group is critical. Instability under the strong basic conditions of epoxidation can lead to low yields. google.comgoogle.com The development of more robust protecting groups, such as the 2,2-dimethylpropylene ketal, has been a significant advancement.
Reaction Conditions: Precise control of parameters like temperature and pH is crucial to suppress the formation of impurities. For example, low-temperature conditions for epoxidation help ensure regioselectivity.
Purification Techniques: Efficient purification methods, such as crystallization, are vital to obtain high-purity dienogest suitable for pharmaceutical use. google.com
| Synthetic Step | Key Reagents/Conditions | Purpose | Reference |
| Epoxidation | Hydrogen peroxide, Sodium hydroxide | Forms a 17β-epoxide | |
| Cyanide Ring Opening | Sodium cyanide, Cyanomethyl lithium | Introduces the 17α-cyanomethyl group | epo.org |
| Ketone Protection | 2,2-Dimethyl-1,3-propanediol, Ethylene glycol | Protects the C3-ketone during subsequent reactions | patsnap.com |
| Deprotection | Hydrochloric acid, Perchloric acid | Regenerates the C3-ketone | google.com |
| Halogenation/Dehalogenation | Bromine, Pyridine perbromide | Creates the conjugated Δ4,9-diene system | google.comgoogle.com |
Crystalline Forms and Structural Characterization of Dienogest for Research
The solid-state properties of a pharmaceutical compound are of paramount importance. Dienogest can exist in different crystalline forms, or polymorphs, each with unique physical properties. The characterization of these forms is essential for ensuring consistency and quality in research and manufacturing.
X-ray diffraction (XRD) is a primary technique used to identify the specific crystalline form of dienogest. A specific polymorph of dienogest exhibits a characteristic X-ray diffraction pattern with peaks at specific 2θ angles. For one identified form, characteristic peaks are observed at approximately 8.8°, 10.7°, 11.4°, 14.1°, 16.6°, 17.7°, 19.0°, and 21.0° (±0.2°). google.com The structure of dienogest has also been elucidated, and its physical and chemical properties have been described and found to be satisfactory for its use. hpfb-dgpsa.ca
| Technique | Application in Dienogest Research | Reference |
| X-ray Diffraction (XRD) | Identification and characterization of crystalline polymorphs. | google.com |
| Spectroscopy (e.g., NMR, IR) | Elucidation of the molecular structure. | hpfb-dgpsa.ca |
Molecular and Cellular Pharmacodynamics of Dienogest Parent Compound
Progesterone (B1679170) Receptor (PR) Agonism and Downstream Signaling
Dienogest (B1670515) functions as an agonist at the progesterone receptor (PR), which is the biological target for progestogens like progesterone. drugbank.comwikipedia.org This interaction is central to its therapeutic effects, particularly its strong impact on the endometrium. drugbank.comwikipedia.org
In laboratory studies using human uterine tissue, dienogest demonstrates a relatively low binding affinity for the progesterone receptor, estimated to be about 10% of that of natural progesterone. oup.comefda.gov.etbayer.com.au Despite this lower in vitro affinity, it exerts a strong progestogenic effect within the body. hres.caefda.gov.etbayer.com.au
Interactive Data Table: In Vitro Binding Affinity of Dienogest
| Compound | Receptor | Relative Binding Affinity (%) |
|---|---|---|
| Dienogest | Progesterone Receptor (Human Uterus) | ~10% (of Progesterone) |
| Progesterone | Progesterone Receptor (Human Uterus) | 100% |
The significant in vivo progestogenic activity of dienogest, despite its low in vitro PR binding affinity, is attributed to several factors. One key aspect is its pharmacokinetic profile. nih.gov Dienogest is rapidly absorbed after oral administration and has a high bioavailability of about 91%. drugbank.com Furthermore, only 10% of dienogest binds to sex hormone-binding globulin (SHBG) or corticoid-binding globulin (CBG), leaving a high concentration of the free, active compound in the bloodstream. viamedica.plnih.gov This efficient pharmacokinetic profile ensures that sufficient levels of dienogest reach the target tissues to elicit a potent biological response. nih.gov While metabolites of dienogest, such as 9α,10β-dihydrodienogest and 3α,5α-tetrahydrodienogest, show greater affinity for the PR, dienogest itself is not considered a prodrug. wikipedia.org
Dienogest's interaction with the progesterone receptor directly influences the expression of genes and the regulation of proteins involved in cell cycle progression and proliferation. oup.com In endometrial cells, dienogest has been shown to suppress the expression of cyclin D1, a key regulator of the G1 to S phase transition in the cell cycle. oup.comoup.com This leads to a decrease in cell proliferation. oup.comoup.com The antiproliferative effect is mediated through the progesterone receptor. oup.compoliklinika-harni.hr Studies have also indicated that dienogest can alter the ratio of progesterone receptor isoforms, specifically increasing the PR-B to PR-A ratio in the ectopic endometrium of patients with endometrioma. nih.gov Additionally, dienogest has been found to down-regulate the production of midkine (B1177420) (MK), a growth factor implicated in endometriosis, in endometrial stromal cells. unibe.ch
Dienogest, along with other synthetic progestins, can interact with Progesterone Receptor Membrane Component-1 (PGRMC1). wikipedia.org PGRMC1 is a protein that has been implicated in various cellular processes, including cell proliferation and survival. griffith.edu.au Some studies have shown that certain progestins can stimulate the proliferation of breast cancer cells in vitro through a mechanism that is independent of the classical nuclear progesterone receptors and is instead mediated by PGRMC1. wikipedia.org PGRMC1 is known to interact with various signaling molecules and can influence pathways such as the Jak/STAT and Src pathways. researchgate.net It has been proposed that PGRMC1 can act as an adaptor protein for other receptors, including membrane progesterone receptors (mPRs), potentially forming a larger receptor complex. researchgate.net The expression of PGRMC1 has been associated with the progression of certain cancers. griffith.edu.aunih.gov
Influence on PR-Mediated Gene Expression and Protein Regulation
Androgen Receptor (AR) Antagonism
In addition to its progestogenic activity, dienogest also possesses antiandrogenic properties. wikipedia.orghres.ca This means it can block the effects of androgens, which are male sex hormones present in both males and females.
Dienogest acts as an antagonist at the androgen receptor (AR). drugbank.comnih.gov This antiandrogenic activity is a notable characteristic that distinguishes it from many other 19-nortestosterone derivatives, which can have androgenic effects. wikipedia.org The antiandrogenic potency of dienogest has been estimated to be approximately one-third to 40% of that of cyproterone (B1669671) acetate, a potent antiandrogen. hres.cabayer.com.aukentpharma.co.uk This property allows dienogest to help improve androgen-dependent conditions. wikipedia.org
Interactive Data Table: Comparative Antiandrogenic Activity
| Compound | Relative Antiandrogenic Potency |
|---|---|
| Dienogest | ~30-40% of Cyproterone Acetate |
| Cyproterone Acetate | 100% |
Role of Metabolites in AR Binding Affinity
While Dienogest itself demonstrates antagonistic activity at the androgen receptor (AR), some of its metabolites exhibit a higher binding affinity for this receptor. wikipedia.org Specifically, the metabolites 9α,10β-dihydrodienogest and 3α,5α-tetrahydrodienogest show a greater affinity for the AR than the parent Dienogest compound. wikipedia.org Despite this, the primary metabolites of Dienogest, including its sulfate (B86663) and glucuronide conjugates, are considered to be endocrinologically and pharmacologically inactive. drugbank.combsvgroup.comhres.catga.gov.au
Below is a data table comparing the relative binding affinities of Dienogest and its key metabolites to various steroid receptors.
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| Dienogest | 5% | 10% | 0% | 1% | 0% |
| 9α,10β-Dihydrodienogest | 26% | 13% | ? | ? | ? |
| 3α,5α-Tetrahydrodienogest | 19% | 16% | ? | ? | ? |
| Data sourced from studies referenced in wikipedia.org. Values are percentages (%) of relative affinity compared to reference ligands. |
Specificity Regarding Other Steroid Receptors
Dienogest exhibits a high degree of selectivity for the progesterone receptor, with minimal to no interaction with other key steroid hormone receptors. wikipedia.orgnih.gov
Absence of Significant Affinity for Estrogen Receptors (ERα, ERβ)
Research confirms that Dienogest does not possess significant binding affinity for either estrogen receptor alpha (ERα) or estrogen receptor beta (ERβ). drugbank.comresearchgate.netnih.gov Transactivation assays have shown that Dienogest does not activate ERα or ERβ, indicating a lack of estrogenic activity. drugbank.comnih.gov This selectivity is a key feature of its pharmacodynamic profile. oup.com
Lack of Interaction with Glucocorticoid and Mineralocorticoid Receptors
Dienogest is characterized by its absence of significant glucocorticoid and mineralocorticoid activity. hres.cawikipedia.orgnih.gov In vitro studies and endocrinological characterization have demonstrated that Dienogest has negligible binding to the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR). hres.caoup.comnih.govresearchgate.net
Cellular and Molecular Mechanisms of Action in Preclinical Models
The therapeutic effects of Dienogest are underpinned by its direct actions on endometrial cells, as demonstrated in various preclinical studies.
Direct Inhibition of Cell Proliferation In Vitro
Dienogest has been shown to directly suppress the proliferation of endometrial cells, a key mechanism for its use in endometriosis treatment. oup.compoliklinika-harni.hr
In vitro studies have consistently demonstrated that Dienogest directly inhibits the proliferation of human endometrial stromal cells (ESC). oup.comresearchgate.net This effect is dose-dependent, with significant inhibition observed at concentrations relevant to therapeutic use. oup.comoup.com The antiproliferative action is mediated, at least in part, through the progesterone receptor, as the effect can be partially reversed by the PR antagonist RU-486. oup.comresearchgate.netoup.com Beyond inhibiting proliferation, Dienogest also induces decidualization of ESCs, a marker of its potent progestogenic effect on this cell type. oup.comoup.com
Similarly, Dienogest has been shown to directly inhibit the proliferation of human endometrial epithelial cells. poliklinika-harni.hroup.com Studies using an immortalized human endometrial epithelial cell line found that Dienogest, at concentrations of 10⁻⁸ mol/l and higher, significantly suppressed cell proliferation in a dose-dependent manner. poliklinika-harni.hroup.com The mechanism underlying this inhibition involves the suppression of key cell cycle regulator genes, specifically a decrease in the expression of cyclin D1 mRNA, which is crucial for the G1 to S phase transition in the cell cycle. poliklinika-harni.hroup.com
The table below summarizes the observed in vitro effects of Dienogest on endometrial cells.
| Cell Type | Effect | Key Findings | References |
| Human Endometrial Stromal Cells (ESC) | Inhibition of Proliferation | Dose-dependent inhibition; partially reversed by PR antagonist RU-486. | oup.comresearchgate.netoup.com |
| Induction of Decidualization | Morphological changes and production of prolactin. | oup.comoup.com | |
| Human Endometrial Epithelial Cells | Inhibition of Proliferation | Dose-dependent inhibition; mediated through the progesterone receptor. | poliklinika-harni.hroup.com |
| Cell Cycle Regulation | Downregulation of cyclin D1 and cyclin E1 mRNA expression. | poliklinika-harni.hroup.com |
Modulation of Cell Cycle Regulators
Dienogest exerts antiproliferative effects on endometrial cells by modulating the expression of key cell cycle regulators. Studies have demonstrated that dienogest can alter the levels of cyclins and cyclin-dependent kinase inhibitors, thereby controlling the progression of the cell cycle. For instance, in cultured human endometrial stromal cells, dienogest has been shown to suppress the expression of Cyclin D1 and Cyclin E1, which are crucial for the G1 to S phase transition. Concurrently, it upregulates the expression of p27, a cyclin-dependent kinase inhibitor that halts cell cycle progression. This combined action leads to a reduction in cell proliferation.
Table 1: Effect of Dienogest on Cell Cycle Regulators in Endometrial Cells
| Cell Cycle Regulator | Effect of Dienogest | Cellular Outcome |
|---|---|---|
| Cyclin D1 | Downregulation | Inhibition of G1 phase progression |
| Cyclin E1 | Downregulation | Inhibition of G1/S phase transition |
| p27 | Upregulation | Halting of cell cycle progression |
Induction of Decidualization and Atrophy in Endometrial Tissues
A hallmark of dienogest's action on the endometrium is its ability to induce decidualization, a process of differentiation of endometrial stromal cells. This transformation is characterized by morphological and biochemical changes that render the endometrium unreceptive to implantation and lead to a stable, non-proliferative state. In the presence of estradiol (B170435), dienogest promotes the expression of markers associated with decidualization, such as prolactin and insulin-like growth factor-binding protein 1.
Prolonged exposure to dienogest results in the atrophy of the endometrial lining. This atrophic effect is a consequence of its antiproliferative and pro-apoptotic actions, as well as the suppression of estrogenic effects on the endometrium. The resulting thin and inactive endometrium contributes to the therapeutic efficacy of dienogest in managing endometriosis-related pain.
Anti-Inflammatory Effects
Dienogest possesses significant anti-inflammatory properties that are central to its mechanism of action, particularly in the context of endometriosis, a chronic inflammatory condition.
In vitro studies using cultured endometrial and endometriotic cells have shown that dienogest can suppress the production of various proinflammatory markers. For example, it has been demonstrated to reduce the secretion of prostaglandins, which are key mediators of inflammation and pain. Furthermore, dienogest can inhibit the expression of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in these cells.
In vivo experiments in animal models of endometriosis have corroborated these findings. Treatment with dienogest has been associated with a reduction in the size of endometriotic lesions, which is accompanied by a decrease in the local concentration of inflammatory mediators.
A key molecular mechanism underlying the anti-inflammatory effects of dienogest is its ability to inhibit the activation of Nuclear Factor-Kappa B (NF-κB). NF-κB is a transcription factor that plays a pivotal role in regulating the expression of a wide array of genes involved in the inflammatory response. By preventing the DNA-binding activity of NF-κB, dienogest effectively blocks the transcription of target genes, including those encoding for proinflammatory cytokines, chemokines, and adhesion molecules. This inhibition of the NF-κB signaling pathway is a crucial component of dienogest's anti-inflammatory action.
Modulation of Proinflammatory Markers in In Vitro and In Vivo Experiments
Angiogenesis Inhibition in Preclinical Models
Angiogenesis, the formation of new blood vessels, is a critical process for the growth and survival of endometriotic lesions. Dienogest has been shown to exert anti-angiogenic effects in preclinical models. In mouse models of endometriosis, treatment with dienogest has been observed to reduce the vascular density within and around the lesions. This inhibition of blood vessel formation is thought to be mediated by a reduction in the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF). By cutting off the blood supply to the ectopic endometrial tissue, dienogest can impede its growth and contribute to its regression.
Modulation of Estrogen-Synthesizing Enzymes
Dienogest can also influence the local production of estrogens within endometriotic lesions. It has been shown to modulate the activity of enzymes involved in estrogen synthesis. For instance, dienogest can inhibit the expression of aromatase, a key enzyme that converts androgens to estrogens. By reducing local estrogen production, dienogest further contributes to the suppression of the growth of estrogen-dependent endometriotic tissue.
Inhibition of Aromatase Activity and Expression
Effects on Ovarian Granulosa Cells in Animal Studies (e.g., Apoptosis Induction, Estradiol Reduction)
Animal studies have elucidated another mechanism by which dienogest reduces systemic estrogen levels. It has been shown to directly induce apoptosis, or programmed cell death, in the granulosa cells of ovarian follicles. nih.govnii.ac.jpjuniperpublishers.com This action inhibits follicular development and leads to a decrease in plasma estradiol levels. nii.ac.jptandfonline.com
Table 2: Summary of Dienogest's Effects on Ovarian Granulosa Cells from Animal Studies
| Mechanism | Observed Effect | Consequence |
|---|---|---|
| Apoptosis Induction | Induces programmed cell death in granulosa cells. nih.govnii.ac.jpjuniperpublishers.com | Inhibition of follicular development. tandfonline.com |
| Estradiol Reduction | Leads to a direct reduction in plasma estradiol levels. nih.govnii.ac.jp | Contributes to a systemic hypoestrogenic environment. juniperpublishers.com |
Preclinical Research Models and Experimental Approaches for Dienogest
In Vitro Cell Culture Models
In vitro models are fundamental in dissecting the direct cellular and molecular effects of Dienogest (B1670515). These models allow for controlled experiments on specific cell types, providing insights into the pathways modulated by the compound.
Immortalized Human Endometrial Epithelial Cells (e.g., EM-PR Cells)
Immortalized human endometrial epithelial cells, such as the EM-PR cell line, are valuable tools for studying the direct effects of Dienogest on the endometrial epithelium. poliklinika-harni.hroup.com The EM-PR cell line is specifically engineered to stably express the progesterone (B1679170) receptor (PR), making it a suitable model to investigate PR-mediated effects. poliklinika-harni.hrsci-hub.se
Research using EM-PR cells has demonstrated that Dienogest directly inhibits the proliferation of human endometrial epithelial cells. poliklinika-harni.hroup.com This anti-proliferative effect is not due to cytotoxicity or the induction of apoptosis but is linked to the suppression of key cell cycle regulators. poliklinika-harni.hroup.com Studies have shown that Dienogest, similar to progesterone, significantly down-regulates the expression of cyclin D1 mRNA, which is followed by a decrease in cyclin E1 mRNA. poliklinika-harni.hroup.com This suggests that Dienogest's inhibitory action on cell proliferation is dependent on its progestational effect mediated through the progesterone receptor. poliklinika-harni.hroup.com
Furthermore, investigations using EM-PR cells have explored Dienogest's role in modulating inflammatory responses within the endometrium. nih.gov For instance, Dienogest has been shown to inhibit the production of pro-inflammatory cytokines like interleukin-8 (IL-8), IL-6, and monocyte chemoattractant protein (MCP)-1 when the cells are stimulated with inflammatory agents. nih.gov This effect is associated with the inhibition of Toll-like receptor 4 (TLR4) mRNA expression and a reduction in nuclear factor-κB (NF-κB) activity. nih.gov
| Cell Line | Key Findings with Dienogest | References |
| EM-PR | Inhibits cell proliferation by down-regulating cyclin D1 and cyclin E1 mRNA. | poliklinika-harni.hroup.com |
| Inhibits production of inflammatory cytokines (IL-8, IL-6, MCP-1) by suppressing TLR4 expression and NF-κB activity. | nih.gov | |
| Suppresses aromatase expression. | bioscientifica.com |
Human Endometrial Stromal Cells (ESC)
Primary cultures of human endometrial stromal cells (ESC) are crucial for understanding the impact of Dienogest on the stromal component of the endometrium, which plays a significant role in the pathophysiology of endometriosis. researchgate.netoup.com Studies using ESC have revealed that Dienogest has direct effects on cell differentiation and proliferation. oup.comresearchgate.netoup.com
Treatment of ESC with Dienogest induces a process known as decidualization, a key progestogenic response characterized by morphological changes where the cells become larger and more polygonal. oup.comoup.com This is accompanied by the production of prolactin, a marker for decidualization. researchgate.netoup.com The effects of Dienogest on ESC are mediated through the progesterone receptor, as the progesterone receptor antagonist RU-486 can inhibit these actions. oup.comoup.com
In addition to inducing differentiation, Dienogest exhibits a dose-dependent inhibitory effect on the proliferation of ESC. oup.comresearchgate.netoup.com This anti-proliferative action is significant in the context of endometriosis, as it suggests a direct mechanism for suppressing the growth of endometriotic implants. oup.comresearchgate.netoup.com Furthermore, in ESC treated with estradiol (B170435), Dienogest has been found to decrease cell viability and the expression of vascular endothelial growth factor (VEGF), a key factor in angiogenesis. mdpi.com
| Cell Type | Key Findings with Dienogest | References |
| Human Endometrial Stromal Cells (ESC) | Induces decidualization and prolactin production. | researchgate.netoup.com |
| Inhibits cell proliferation in a dose-dependent manner. | oup.comresearchgate.netoup.com | |
| Decreases estradiol-induced cell viability and VEGF expression. | mdpi.com | |
| Suppresses midkine (B1177420) (MK) mRNA production. | unibe.ch |
Breast Cancer Cell Lines (e.g., MCF-7) for Proliferation Studies
The MCF-7 human breast cancer cell line is a widely used model to assess the effects of hormonal compounds on breast epithelial cells. nih.govthieme-connect.com Research on Dienogest using MCF-7 cells has aimed to understand its potential impact on breast cell proliferation. nih.govthieme-connect.com
Studies have shown that Dienogest, when tested alone at high concentrations, can stimulate the proliferation of MCF-7 cells. thieme-connect.com However, the effects are more complex when combined with estradiol. In a continuous combination with estradiol, Dienogest exhibited an inhibitory effect on cell proliferation. thieme-connect.com
Another study using MCF-7 cells engineered to overexpress Progesterone Receptor Membrane Component 1 (PGRMC1), a protein implicated in breast cancer risk, found that Dienogest alone elicited a significant proliferative response. nih.govresearchgate.net It also significantly increased cell proliferation when combined with low concentrations of estradiol. nih.govresearchgate.net These findings highlight that the effect of Dienogest on breast cancer cell proliferation can be influenced by the cellular context, such as the expression levels of specific receptors. nih.govthieme-connect.comresearchgate.net
| Cell Line | Key Findings with Dienogest | References |
| MCF-7 | At high concentrations alone, stimulates cell proliferation. | thieme-connect.com |
| In continuous combination with estradiol, inhibits cell proliferation. | thieme-connect.com | |
| MCF-7 (PGRMC1-overexpressing) | Alone, elicits significant cell proliferation. | nih.govresearchgate.net |
| In combination with low estradiol concentrations, significantly increases proliferation. | nih.govresearchgate.net |
Spheroid Cultures for Three-Dimensional Studies
Three-dimensional (3D) cell culture models, such as spheroid cultures, offer a more physiologically relevant environment compared to traditional 2D monolayers. nih.govoatext.comfrontiersin.org These models better mimic the cell-cell interactions and microenvironment of tissues in vivo. oatext.comfrontiersin.orgnih.gov
The use of 3D spheroid models in Dienogest research has provided valuable insights, particularly in the context of endometriosis. sci-hub.senih.gov In a 3D fibrin (B1330869) matrix culture system, endometrial explants form outgrowths that structurally resemble ectopic endometrial implants. nih.govnih.gov Treatment with Dienogest was found to impair the outgrowth of endometrial stromal cells and the formation of glandular structures in a dose-dependent manner. nih.gov This model allows for the study of cellular processes involved in the formation of endometriotic lesions and the screening of therapeutic compounds. nih.gov
In spheroid cultures of immortalized endometrial epithelial cells (EM-PR), Dienogest has been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator in endometriosis. sci-hub.se This effect was mediated through the progesterone receptor and involved the suppression of mRNA expression of the PGE2 synthases COX-2 and mPGES-1. sci-hub.se
| Culture Model | Key Findings with Dienogest | References |
| 3D Fibrin Matrix Culture (Endometrial Explants) | Impairs outgrowth of endometrial stromal cells and glandular formation. | nih.gov |
| Spheroid Culture (EM-PR cells) | Inhibits prostaglandin E2 (PGE2) production. | sci-hub.se |
| Suppresses mRNA expression of COX-2 and mPGES-1. | sci-hub.se |
In Vivo Animal Models for Mechanistic Studies
In vivo animal models are indispensable for studying the systemic effects of Dienogest and its impact on complex biological processes like angiogenesis within a whole organism. researchgate.netoup.com These models, primarily in rodents, allow for the investigation of drug efficacy and mechanisms of action in a setting that, while not identical, mimics certain aspects of human physiology and disease. researchgate.netoup.com
Mouse Models for Angiogenesis Research
Mouse models are frequently employed to investigate the anti-angiogenic properties of Dienogest, as angiogenesis is a critical process for the establishment and growth of endometriotic lesions. nih.govnih.govtga.gov.au
One common approach is the dorsal air sac assay in mice, where Dienogest has been shown to have inhibitory activity on blood vessel formation. tga.gov.au In other models, where human endometrial tissue is implanted into immunodeficient mice, treatment with anti-angiogenic agents has been shown to reduce the growth of endometriotic lesions. nih.gov
Studies using mouse models of endometriosis have demonstrated that oral administration of Dienogest can significantly suppress angiogenesis. nih.govsemanticscholar.org In a rat model where endometrial fragments were transplanted into dorsal skinfold chambers, Dienogest administration suppressed the growth of the microvascular network and decreased microvessel density in the endometrial grafts. oup.com The newly formed microvessels in the Dienogest-treated group also showed altered characteristics, including elevated diameters and reduced red blood cell velocity. oup.com These findings from animal models provide strong evidence for the anti-angiogenic effects of Dienogest, which is considered a key mechanism of its therapeutic action in endometriosis. nih.govoup.com
| Animal Model | Key Findings with Dienogest | References |
| Mouse Dorsal Air Sac Assay | Exhibits inhibitory activity on angiogenesis. | tga.gov.au |
| Mouse Model of Endometriosis | Oral administration significantly suppresses angiogenesis. | nih.govsemanticscholar.org |
| Rat Endometrial Autograft Model | Suppresses microvascular network size and microvessel density. | oup.com |
| Alters microvessel diameter and red blood cell velocity. | oup.com |
Rat Models for Antiandrogenic Activity Evaluation (e.g., Hershberger Test)
The antiandrogenic properties of dienogest have been substantiated using established in vivo rat models, most notably the Hershberger test. wikipedia.orghres.ca This assay is a standardized method for assessing the androgenic and antiandrogenic activities of a substance. oup.com It involves administering the test compound to castrated, immature male rats, either alone or in combination with an androgen like testosterone (B1683101). oup.comresearchgate.net The primary endpoints are the weights of androgen-dependent tissues, such as the ventral prostate, seminal vesicles, and levator ani muscle. oup.com
In the context of dienogest, the Hershberger assay demonstrated clear antiandrogenic effects. hres.cahres.ca When co-administered with testosterone, dienogest prevents the androgen from exerting its full stimulatory effect on the target organs, leading to a reduction in their weight compared to rats treated with testosterone alone. Studies have quantified this effect, showing that the antiandrogenic potency of dienogest is approximately 30% to 40% of that of cyproterone (B1669671) acetate, a well-known potent antiandrogen. wikipedia.orghres.caoup.comresearchgate.net This inherent antiandrogenic activity is a distinguishing feature of dienogest among 19-nortestosterone derivatives, many of which retain some androgenic properties. wikipedia.org
Table 1: Summary of Dienogest Antiandrogenic Activity in the Hershberger Test
| Test Model | Key Finding | Relative Potency | Reference |
|---|---|---|---|
| Hershberger Assay (Rat) | Dienogest exhibits significant antiandrogenic properties. | ~30-40% of Cyproterone Acetate | wikipedia.orghres.caoup.comresearchgate.net |
Studies on Unscheduled DNA Synthesis in Rat Hepatocytes
The genotoxic potential of dienogest has been evaluated using the unscheduled DNA synthesis (UDS) assay in primary rat hepatocytes. The UDS test is a method to detect DNA repair mechanisms initiated by DNA damage. hres.cajanssenlabels.com It measures the incorporation of radiolabeled thymidine (B127349) (typically ³H-thymidine) into the DNA of non-proliferating (G0 phase) cells, which is indicative of DNA excision repair. hres.ca
An in vitro UDS test was conducted on freshly isolated hepatocytes from female rats, which were exposed to dienogest for 18 hours. hres.ca In one experiment, a significant increase in net grains (autoradiographic signal for ³H-thymidine uptake) was observed at specific concentrations. hres.ca
To further investigate these findings, an in vivo/in vitro UDS assay was performed. Female rats were given high oral doses of dienogest (200 mg/kg and 2000 mg/kg), and hepatocytes were subsequently isolated and cultured with ³H-thymidine. hres.ca Additionally, a rat liver initiation-promotion model found that dienogest did not induce preneoplastic enzyme-altered foci. hres.ca
Molecular and Cellular Biology Techniques in Research
Gene Expression Analysis (e.g., Real-Time Quantitative PCR)
Real-time quantitative polymerase chain reaction (RT-qPCR) has been a pivotal tool in elucidating the molecular mechanisms of dienogest, particularly its effects on endometrial cells. In one key study, researchers used a PCR array to screen the expression of 84 genes related to cell cycle regulation in immortalized human endometrial epithelial cells (EM-PR). oup.comoup.compoliklinika-harni.hr Following treatment with dienogest, a significant reduction in the mRNA levels of cyclin D1 (CCND1) was observed, while the other 83 genes showed no significant changes. oup.com Time-course analysis further confirmed that dienogest suppressed the mRNA expression of cyclin D1 and, after 12 hours, cyclin E1 (CCNE1). oup.com
In another comprehensive study using genome-wide microarray analysis on endometriotic stromal cells, 647 genes were found to be differentially expressed after dienogest treatment. researchgate.net Pathway analysis of these genes revealed that matrix metallopeptidases (MMPs), including MMP-1, MMP-3, and MMP-10, were among the most significantly involved genes, with their expression being downregulated by dienogest. researchgate.net These findings were subsequently validated by RT-PCR. researchgate.net
In animal models of endometriosis, RT-qPCR has been used to analyze gene expression in inflammatory lesions. researchgate.netsemanticscholar.org These studies assessed the mRNA expression of factors like estrogen receptors (Er-α, Er-β) and inflammatory chemokines (Ccl2, Ccl5) and interleukins (Il-6), demonstrating dienogest's modulatory effects at the gene expression level within the endometriotic tissue. researchgate.net
Table 2: Selected Gene Expression Changes Induced by Dienogest
| Gene | Cell/Tissue Type | Technique | Effect of Dienogest | Reference |
|---|---|---|---|---|
| Cyclin D1 (CCND1) | Human Endometrial Epithelial Cells (EM-PR) | RT-qPCR | Downregulation | oup.com |
| Cyclin E1 (CCNE1) | Human Endometrial Epithelial Cells (EM-PR) | RT-qPCR | Downregulation (after 12h) | oup.com |
| MMP-1, MMP-3, MMP-10 | Endometriotic Stromal Cells | Microarray, RT-PCR | Downregulation | researchgate.net |
| Er-α, Ccl2, Ccl5, Il-6 | Mouse Endometriosis Lesions | RT-PCR | Modulation | researchgate.net |
Protein Expression Analysis (e.g., Western Blot, Immunohistochemistry)
To confirm that changes in gene expression translate to the protein level, Western blot and immunohistochemistry techniques have been widely applied in dienogest research. In studies on endometrial epithelial cells, Western blot analysis confirmed that dienogest treatment leads to a decrease in the protein levels of both cyclin D1 and cyclin E1, consistent with the mRNA data. oup.com These studies also utilized immunocytochemistry and Western blotting to characterize the expression of progesterone receptors (PR) in the cell models used. oup.compoliklinika-harni.hr
In endometriotic stromal cells (ESCs), Western blotting revealed that dienogest could counteract the effects of inflammatory cytokines. For instance, dienogest significantly decreased the tumor necrosis factor-α (TNF-α)-induced phosphorylation of protein kinase B (AKT) and the expression of proliferating cell nuclear antigen (PCNA). nih.gov
Immunohistochemistry has been instrumental in studying the effects of dienogest in vivo using mouse models of endometriosis. In these models, endometrial tissue is implanted, and the effect of treatment on the resulting lesions is observed. nih.gov Immunohistochemical staining of these lesions showed that mice treated with dienogest had significantly decreased expression of the proliferation markers PCNA and Ki-67 in the glandular and stromal components of the implants compared to control mice. nih.gov Similarly, Western blot analysis of proteins from endometriosis lesions in mouse models showed that dienogest treatment altered the expression of proteins such as estrogen receptor-α (ER-α), nerve growth factor (NGF), and CD61. semanticscholar.orgresearchgate.net
Table 3: Protein Expression Changes Modulated by Dienogest
| Protein | Model | Technique | Effect of Dienogest | Reference |
|---|---|---|---|---|
| Cyclin D1, Cyclin E1 | Human Endometrial Epithelial Cells | Western Blot | Decreased expression | oup.com |
| p-AKT, PCNA | Human Endometriotic Stromal Cells | Western Blot | Decreased expression | nih.gov |
| PCNA, Ki-67 | Mouse Endometriosis Lesions | Immunohistochemistry | Decreased expression | nih.gov |
| ER-α, NGF, CD61 | Mouse Endometriosis Lesions | Western Blot | Altered expression | semanticscholar.orgresearchgate.net |
Receptor Binding Assays (e.g., TR-FRET, NanoBRET)
Receptor binding assays are fundamental to characterizing the pharmacological profile of hormonal drugs like dienogest. While older studies relied on radioligand binding assays, modern techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Nano Bioluminescence Resonance Energy Transfer (NanoBRET) offer more advanced platforms for studying ligand-receptor interactions in both biochemical and live-cell formats. nih.govnih.gov
TR-FRET and NanoBRET are proximity-based assays that measure the binding of a compound to its target protein. nih.gov In a NanoBRET target engagement assay, for example, a target protein is fused to a NanoLuc luciferase enzyme, and a fluorescent tracer that binds the target is used. When an unlabeled test compound competes with the tracer for binding to the target-luciferase fusion, the energy transfer between the luciferase and the tracer is disrupted, leading to a measurable change in the BRET signal. These assays allow for the quantitative determination of compound affinity and target engagement within intact cells.
Although specific studies employing TR-FRET or NanoBRET for dienogest are not detailed in the provided sources, binding affinity data from conventional assays are available. Dienogest binds to the progesterone receptor of the human uterus with about 10% of the relative affinity of progesterone itself. hres.ca Despite this lower in vitro affinity, it demonstrates a strong progestogenic effect in vivo. hres.ca In vitro binding studies also show that dienogest has a weak affinity for the androgen receptor and no significant binding to estrogen, glucocorticoid, or mineralocorticoid receptors, highlighting its selective progestogenic and antiandrogenic profile. hres.ca
Cell Proliferation Assays (e.g., BrdU Incorporation)
The antiproliferative effect of dienogest on endometrial cells is a key aspect of its therapeutic action, and this has been extensively studied using cell proliferation assays. A common method is the 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay. oup.com BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The amount of incorporated BrdU, typically detected with a specific antibody, is a direct measure of cell proliferation. oup.comoup.com
Studies using immortalized human endometrial epithelial cells (EM-PR) that express the progesterone receptor have shown that dienogest significantly suppresses the serum-mediated increase in BrdU incorporation. oup.comoup.compoliklinika-harni.hr This inhibitory effect was observed in a dose-dependent manner, with significant suppression at concentrations of 10⁻⁸ M and 10⁻⁷ M. oup.comoup.compoliklinika-harni.hr Conversely, in parent cells with low PR expression, dienogest did not suppress BrdU incorporation, indicating that its antiproliferative effect is mediated through the progesterone receptor. oup.comoup.compoliklinika-harni.hr
Similar results were found using the endometrial adenocarcinoma cell line (Ishikawa cells), where dienogest significantly reduced cell proliferation as measured by BrdU incorporation. researchgate.netdaneshyari.com
Table 4: Dienogest's Effect on Cell Proliferation via BrdU Assay
| Cell Line | Finding | Effective Concentration | Reference |
|---|---|---|---|
| EM-PR (PR-positive endometrial epithelial) | Dose-dependent inhibition of BrdU incorporation. | ≥ 10⁻⁸ M | oup.comoup.compoliklinika-harni.hr |
| EM-E6/E7/TERT (Low PR endometrial epithelial) | No significant inhibition of BrdU incorporation. | Up to 10⁻⁶ M | oup.comoup.com |
| Ishikawa (Endometrial adenocarcinoma) | Significant reduction in cell proliferation. | 10⁻¹⁰ M to 10⁻⁵ M | researchgate.netdaneshyari.com |
Theoretical Pharmacological Interactions and Modulations of Dienogest Parent Compound
Interactions with Drug-Metabolizing Enzymes
The metabolism of dienogest (B1670515) is primarily handled by the cytochrome P450 system, which creates a potential for interactions with other substances that influence these enzymes.
Based on in vitro inhibition studies, a clinically relevant interaction of dienogest with the metabolism of other medications mediated by cytochrome P450 enzymes is considered unlikely. geneesmiddeleninformatiebank.nlmims.comsahpra.org.zabayer.com Dienogest itself does not appear to be a significant inducer or inhibitor of this enzyme system.
Dienogest is identified as a substrate of the cytochrome P450 3A4 (CYP3A4) enzyme system, which is located in both the liver and the intestinal mucosa. geneesmiddeleninformatiebank.nlmims.comsahpra.org.zahres.cabsvgroup.com Consequently, substances that induce or inhibit CYP3A4 can affect the metabolism of dienogest. bayer.comhres.cabsvgroup.comsahpra.org.za
An increased clearance of sex hormones, including dienogest, due to enzyme induction can diminish its therapeutic effect. geneesmiddeleninformatiebank.nlhres.casahpra.org.za Enzyme induction can be observed within a few days of treatment, typically reaching its maximum within a few weeks and potentially lasting for about four weeks after therapy cessation. mims.combayer.com Conversely, a reduced clearance resulting from enzyme inhibition can lead to increased exposure to dienogest. geneesmiddeleninformatiebank.nlhres.casahpra.org.za
Co-administration with strong CYP3A4 inhibitors can lead to a notable increase in the plasma concentrations of dienogest. mims.comsahpra.org.zasahpra.org.za For example, the strong inhibitor ketoconazole (B1673606) was found to cause a 2.9-fold increase in the steady-state area under the curve (AUC) for dienogest. geneesmiddeleninformatiebank.nlsahpra.org.zasahpra.org.za The moderate inhibitor erythromycin (B1671065) increased the steady-state AUC of dienogest by 1.6-fold. geneesmiddeleninformatiebank.nlsahpra.org.zasahpra.org.za Other known CYP3A4 inhibitors include certain azole antifungals, diltiazem, verapamil, and grapefruit juice. sahpra.org.zahres.cabsvgroup.comdrugs.com
In contrast, co-administration with a CYP3A4 inducer like rifampicin (B610482) led to a significant decrease in steady-state concentrations of dienogest. mims.combayer.comsahpra.org.za In a study with healthy postmenopausal women, the systemic exposure (AUC) of dienogest was reduced by 83%. mims.combayer.comsahpra.org.za Other substances that increase the clearance of sex hormones include barbiturates, carbamazepine, phenytoin, and St. John's wort (Hypericum perforatum). mims.comhres.cabsvgroup.com
Some substances, such as many combinations of HIV protease inhibitors and non-nucleoside reverse transcriptase inhibitors, can have variable effects, either increasing or decreasing the plasma concentrations of progestins like dienogest when co-administered. mims.comsahpra.org.za
Table 1: Effect of Co-administered CYP3A4 Modulators on Dienogest Systemic Exposure
Absence of Significant CYP3A4 Induction or Inhibition by Dienogest Itself
Modulatory Effects with Other Chemical Compounds in Research Settings
Research has explored how dienogest interacts with other compounds, potentially enhancing its therapeutic effects in specific contexts.
The phytochemical 3,3′-Diindolylmethane (DIM), which is derived from the consumption of cruciferous vegetables, has been investigated in conjunction with dienogest. caldic.comresearchgate.netfrontiersin.org In ex vivo models, DIM was found to reduce the viability and 17β-estradiol secretion specifically in endometriotic tissue, an effect that was enhanced when combined with dienogest. caldic.comnih.gov
A small clinical study involving eight women with endometriosis suggested that the addition of DIM to dienogest therapy significantly reduced endometriosis-associated pelvic pain compared to dienogest alone. caldic.com Furthermore, the combination therapy was reported to significantly improve bleeding patterns by reducing the number and duration of bleeding episodes. caldic.com These findings suggest that DIM may ameliorate bleeding irregularities associated with dienogest treatment and enhance its effects on endometriotic tissue. caldic.comnmi.health
Dienogest has demonstrated modulatory effects on key enzymes involved in local estrogen production within endometriotic tissues. bioscientifica.combioscientifica.com Research has shown that dienogest can suppress the expression of aromatase in both immortalized endometrial epithelial cells and primary cultured endometriotic stromal cells. bioscientifica.comnih.gov Additionally, dienogest has been found to inhibit the expression and activity of 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) in cultured ovarian endometrioma cells. bioscientifica.comnih.govdntb.gov.uanih.gov
However, studies have also indicated that dienogest does not have a demonstrable effect on the activity of other important enzymes in steroid metabolism. nih.gov Specifically, no effect on the activity of steroid sulfatase (STS) or estrogen sulfotransferase (EST) has been shown. nih.govresearchgate.netresearchgate.net
Table 2: Reported Effects of Dienogest on Estrogen Metabolism Enzymes in Endometriosis Models
Co-treatment with Phytochemicals (e.g., 3,3′-Diindolylmethane (DIM)) in Preclinical Models
Theoretical Considerations on Protein Binding and Free Fraction
The extent to which a drug binds to proteins in the blood plasma is a critical pharmacokinetic parameter. bioanalysis-zone.com In the bloodstream, a drug exists in two forms: bound to plasma proteins and unbound (free). wikipedia.org According to the "free drug hypothesis," it is the unbound or free fraction that is pharmacologically active, capable of diffusing through cell membranes to exert its therapeutic effect, and available for metabolism and excretion. bioanalysis-zone.comwikipedia.orgsygnaturediscovery.com
The primary proteins in plasma that drugs bind to are albumin, which constitutes about 60% of total plasma protein, as well as alpha-1-acid glycoprotein (B1211001) (AAG), lipoproteins, and globulins. bioanalysis-zone.comwikipedia.orgsygnaturediscovery.com Acidic and neutral drugs tend to bind primarily to albumin, while basic drugs often bind to the acidic AAG. wikipedia.orgsygnaturediscovery.com
The proportion of a drug that remains unbound is known as the free fraction. bioanalysis-zone.com This fraction is crucial because changes in protein binding can alter the concentration of free drug available. wikipedia.org For drugs that are slowly metabolized, any change in the unbound fraction can directly impact the drug's clearance from the body. wikipedia.org Therefore, understanding the plasma protein binding of a compound like dienogest is essential for interpreting its pharmacokinetic and pharmacodynamic profile. The free fraction is a key determinant in predicting dose, efficacy, and potential toxicity. bioanalysis-zone.com
Table of Mentioned Compounds
Q & A
Q. What computational tools are recommended for modeling this compound’s interaction with progesterone receptors?
- Methodological Answer : Employ molecular docking software (e.g., AutoDock Vina) to predict binding affinities to progesterone receptor isoforms. Validate predictions with surface plasmon resonance (SPR) assays. Integrate RNA-seq data to identify downstream transcriptional networks (e.g., NF-κB suppression) .
Notes
- References : Ensure citations align with primary literature (e.g., Human Reproduction ) and pharmacovigilance studies .
- Ethical Compliance : Adhere to institutional review board (IRB) protocols for clinical data collection .
- Data Transparency : Deposit raw microarray data in public repositories (e.g., GEO) with unique accession numbers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
